5,6-Dimethyl-1-pentofuranosyl-1h-imidazo[4,5-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethyl-1-pentofuranosyl-1h-imidazo[4,5-b]pyrazine is a nitrogen-containing heterocyclic compound This compound features a unique structure that includes both imidazole and pyrazine rings, making it an interesting subject for various scientific studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-1-pentofuranosyl-1h-imidazo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with substituted aryl aldehydes under thermal conditions . This reaction proceeds via an air oxidative cyclocondensation mechanism, yielding the desired imidazo[4,5-b]pyrazine derivatives in excellent yields (83%-87%) .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The exact industrial methods can vary, but they generally aim to replicate the efficient laboratory synthesis on a larger scale.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-1-pentofuranosyl-1h-imidazo[4,5-b]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to a variety of derivatives.
Scientific Research Applications
5,6-Dimethyl-1-pentofuranosyl-1h-imidazo[4,5-b]pyrazine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-1-pentofuranosyl-1h-imidazo[4,5-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[4,5-b]pyrazine derivatives and related heterocyclic compounds such as imidazo[4,5-b]pyridines . These compounds share structural similarities and often exhibit comparable biological activities.
Uniqueness
What sets 5,6-Dimethyl-1-pentofuranosyl-1h-imidazo[4,5-b]pyrazine apart is its specific substitution pattern and the presence of the pentofuranosyl group. This unique structure can confer distinct biological properties and make it a valuable compound for specific research and industrial applications .
Properties
CAS No. |
28219-94-5 |
---|---|
Molecular Formula |
C12H16N4O4 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
2-(5,6-dimethylimidazo[4,5-b]pyrazin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H16N4O4/c1-5-6(2)15-11-10(14-5)13-4-16(11)12-9(19)8(18)7(3-17)20-12/h4,7-9,12,17-19H,3H2,1-2H3 |
InChI Key |
YSIFUYINHCLQAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)N=CN2C3C(C(C(O3)CO)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.